molecular formula C₁₈H₃₃ClN₂O₅S · HCl B000296 Clindamycin hydrochloride CAS No. 21462-39-5

Clindamycin hydrochloride

Cat. No. B000296
CAS RN: 21462-39-5
M. Wt: 461.4 g/mol
InChI Key: AUODDLQVRAJAJM-XJQDNNTCSA-N
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Description

Clindamycin hydrochloride is a synthesized antibiotic, highly effective against both gram-positive and gram-negative anaerobic pathogens. Originating from lincomycin through microbial fermentation, its enhanced biological activity is achieved by substituting a chlorine atom for a hydroxyl group. This modification not only increases its effectiveness but also broadens its application in treating infections, particularly in human clinical medicine (Guo Yan-qing, 2002).

Synthesis Analysis

The synthesis of clindamycin involves multiple steps, starting with lincomycin. One notable method for creating clindamycin derivatives, such as clindamycin palmitate, employs immobilized Candida antarctica lipase B (Novozym 435) for a one-step, high-regioselectivity process. This enzymatic approach offers a significant improvement in conversion rates and regioselectivity, making it an attractive method for synthesizing clindamycin ester derivatives (Zhixiang Li et al., 2013).

Molecular Structure Analysis

Clindamycin hydrochloride crystallizes in two forms: as a monohydrate and an ethanol solvate. The structure of clindamycin in these crystals is similar to that bound in enzyme complexes, highlighting its interaction network through hydrogen bonds. These structural forms play a crucial role in understanding clindamycin's interaction with bacterial ribosomes and its mechanism of action (K. Ravikumar & B. Sridhar, 2010).

Chemical Reactions and Properties

Clindamycin undergoes various chemical modifications to enhance its properties, such as taste and solubility. For instance, the synthesis of clindamycin 2-monoesters and 2,3-dicarbonate esters has been explored to improve its palatability and injectability. These modifications aim to produce derivatives that maintain antibacterial activity while reducing adverse effects, such as muscle irritation (A. A. Sinkula et al., 1973).

Physical Properties Analysis

The physical properties of clindamycin hydrochloride, such as its crystalline forms, play a significant role in its pharmacokinetics and stability. The monohydrate and ethanol solvate forms demonstrate the compound's versatility in forming stable crystalline structures, which could influence its solubility, bioavailability, and therapeutic efficacy (K. Ravikumar & B. Sridhar, 2010).

Scientific Research Applications

Stability and Formulation

  • Clindamycin hydrochloride shows stability in various formulations, including a compounded liquid dosage form in PCCA base SuspendIt. This stability is maintained across different temperatures, providing a viable option for clindamycin hydrochloride in liquid form for extended periods, which can be essential for unique patient needs (Pramar et al., 2016).

Antibacterial Efficacy

  • Clindamycin hydrochloride has demonstrated efficacy in treating anaerobic infections. It's particularly noted for its activity against gram-positive aerobes, anaerobic bacteria, Chlamydia, and certain protozoa. This wide spectrum of antimicrobial activity makes it a significant choice in treating various infections (Rauta et al., 2016).

Ocular Applications

  • Studies have shown that clindamycin hydrochloride can penetrate ocular tissues, suggesting its potential in treating ocular infections. It has been used effectively in treating ocular toxoplasmosis, demonstrating beneficial effects in patients with retinochoroiditis secondary to toxoplasmosis (Ferguson, 1981).

Periodontal Applications

  • Clindamycin hydrochloride has been effectively used in treating refractory periodontitis. It has shown to significantly reduce the incidence of active disease and improve clinical parameters like probing depth and gingival redness when used as an adjunct to conventional periodontal therapy (Gordon et al., 1985).

Nano-formulations

  • The development of clindamycin encapsulated in PLA/PLGA nano-formulation has been explored. This approach enhances drug bioavailability and shows potential for increased antimicrobial activity, indicating its application in various therapies (Rauta et al., 2016).

Impurity Analysis

  • Research into the impurities in clindamycin hydrochloride has led to the identification of new compounds like clindamycin isomer and dehydroclindamycin. Understanding these impurities is crucial for ensuring drug safety and effectiveness (Sun et al., 2014).

Safety And Hazards

Clindamycin can cause diarrhea, which may be severe or lead to serious, life-threatening intestinal problems . If you have diarrhea that is watery or bloody, stop using this medicine and call your doctor . Before using clindamycin, tell your doctor if you have kidney disease, liver disease, an intestinal disorder such as colitis or Crohn’s disease, or a history of asthma, eczema, or allergic skin reaction .

properties

IUPAC Name

(2S,4R)-N-[(1S,2S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H33ClN2O5S.ClH/c1-5-6-10-7-11(21(3)8-10)17(25)20-12(9(2)19)16-14(23)13(22)15(24)18(26-16)27-4;/h9-16,18,22-24H,5-8H2,1-4H3,(H,20,25);1H/t9-,10+,11-,12+,13-,14+,15+,16+,18+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUODDLQVRAJAJM-XJQDNNTCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H]1C[C@H](N(C1)C)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)O)O)[C@H](C)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34Cl2N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

18323-44-9 (Parent)
Record name Clindamycin hydrochloride [USP:BAN:JAN]
Source ChemIDplus
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DSSTOX Substance ID

DTXSID4045428
Record name Clindamycin hydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

461.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Clindamycin hydrochloride

CAS RN

21462-39-5
Record name Clindamycin hydrochloride
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Clindamycin hydrochloride [USP:BAN:JAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Clindamycin hydrochloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Clindamycin hydrochloride
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Record name L-threo-alpha-D-galacto-Octopyranoside, methyl 7-chloro- 6,7,8-trideoxy-6-((((2S,4R)-1-methyl-4-propyl-2- pyrrolidinyl)carbonyl)amino)-1-thio-, monohydrochloride
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Record name CLINDAMYCIN HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Clindamycin hydrochloride

Citations

For This Compound
2,790
Citations
LW Brown, WF Beyer - Analytical Profiles of Drug Substances, 1981 - Elsevier
Publisher Summary Clindamycin hydrochloride monohydrate is a white or practically white crystalline powder. It is odorless or has a faint mercaptan-like odor and a bitter taste. This …
Number of citations: 12 www.sciencedirect.com
J Gordon, C Walker, I Lamster, T West… - Journal of …, 1985 - Wiley Online Library
… In conclusion, Clindamycin hydrochloride was effective at reducing gingival inflammation as measured by bleeding on probing, redness, suppuration and probing depth and at …
Number of citations: 109 aap.onlinelibrary.wiley.com
J Gordon, C Walker, C Hovliaras… - Journal of …, 1990 - Wiley Online Library
… the use of clindamycin hydrochloride in the treatment of adult … and were treated with clindamycin hydrochloride. Scaling and … investigation suggest that clindamycin hydrochloride was …
Number of citations: 111 aap.onlinelibrary.wiley.com
GC Batzias, GA Delis, LV Athanasiou - The Veterinary Journal, 2005 - Elsevier
… Clindamycin hydrochloride is commercially available in formulations for oral administration (… after oral administration of clindamycin hydrochloride capsules at the dose of 11 mg/kg BW. …
Number of citations: 44 www.sciencedirect.com
N Škalko, M Čajkovac, I Jalšenjak - International journal of pharmaceutics, 1992 - Elsevier
… In conclusion, the clindamycin hydrochloride liposomes have real potential for use in the treat… Also, further work will show whether the observed efficacy of clindamycin hydrochloride lipo…
Number of citations: 74 www.sciencedirect.com
K Ravikumar, B Sridhar - Acta Crystallographica Section C: Crystal …, 2010 - scripts.iucr.org
… We report here the crystal structures of clindamycin hydrochloride monohydrate, (I), and its … An earlier initial study of clindamycin hydrochloride monohydrate in which only the unit-cell …
Number of citations: 10 scripts.iucr.org
FA El-Yazbi, SM Blaih - Analyst, 1993 - pubs.rsc.org
Two simple and accurate methods are described for the determination of clindamycin hydrochloride. The spectrophotometric method involves the oxidation of the sulfur atom in this drug …
Number of citations: 42 pubs.rsc.org
M Barza, JA Goldstein, A Kane, DS Feingold… - Journal of the American …, 1982 - Elsevier
… thirteen patients who were applying 1% clindamycin hydrochloride topically for ache. There was no … After topical application of 1% clindamycin hydrochloride, an average of 4% to 5% of …
Number of citations: 46 www.sciencedirect.com
TJ Franz - Journal of the American academy of dermatology, 1983 - Elsevier
… This study examines the role of the vehicle in the absorption of topically applied clindamycin hydrochloride. Fourteen vehicles, many of which have been used clinically, were included …
Number of citations: 25 www.sciencedirect.com
LE Becker, PR Bergstresser, DA Whiting… - Archives of …, 1981 - jamanetwork.com
… There were six reports of diarrhea from the group receiving clindamycin hydrochloride, six from the group receiving clindamycin phosphate, and two from the group receiving placebo. …
Number of citations: 119 jamanetwork.com

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